N,N'-(Methylenedi-4,1-phenylene)bis(4-iodobenzamide)
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Overview
Description
4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is a complex organic compound characterized by the presence of multiple iodine atoms and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is the coupling of 4-iodobenzaldehyde with appropriate amines and subsequent functional group transformations. The reaction conditions often require the use of catalysts such as copper iodide and solvents like dimethylformamide. The reaction temperature is usually maintained at elevated levels to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control ensures consistent product quality. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of iodine atoms with the nucleophile used .
Scientific Research Applications
4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of 4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms in the compound may facilitate binding to specific sites on proteins, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
4-IODOBENZAMIDE: A simpler analog with similar iodine-containing benzamide structure.
4-IODOBENZALDEHYDE: Another related compound used in synthetic chemistry.
4-IODOSTYRENE: A compound with an iodine atom attached to a styrene moiety
Uniqueness
4-IODO-N-(4-{[4-(4-IODOBENZAMIDO)PHENYL]METHYL}PHENYL)BENZAMIDE is unique due to its multi-iodinated structure, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and high reactivity.
Properties
Molecular Formula |
C27H20I2N2O2 |
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Molecular Weight |
658.3 g/mol |
IUPAC Name |
4-iodo-N-[4-[[4-[(4-iodobenzoyl)amino]phenyl]methyl]phenyl]benzamide |
InChI |
InChI=1S/C27H20I2N2O2/c28-22-9-5-20(6-10-22)26(32)30-24-13-1-18(2-14-24)17-19-3-15-25(16-4-19)31-27(33)21-7-11-23(29)12-8-21/h1-16H,17H2,(H,30,32)(H,31,33) |
InChI Key |
MWVBLXJZEGCKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I)NC(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
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